

CAS number and molecular structure of Ethyl 2-(3-bromophenoxy)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(3-bromophenoxy)acetate**

Cat. No.: **B161087**

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-(3-bromophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(3-bromophenoxy)acetate**, a key chemical intermediate. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and its potential applications as a versatile building block in organic synthesis, particularly in the context of pharmaceutical research and development.

Compound Identification and Molecular Structure

Ethyl 2-(3-bromophenoxy)acetate is an organic compound characterized by a phenoxyacetate core structure with a bromine atom substituted at the meta-position of the phenyl ring. This substitution pattern provides a valuable site for further molecular elaboration through various cross-coupling reactions.

CAS Number: 138139-14-7[\[1\]](#)

Molecular Formula: C₁₀H₁₁BrO₃[\[1\]](#)

Molecular Structure:

Image Source: ChemSpider

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for **Ethyl 2-(3-bromophenoxy)acetate** are not widely available in the public literature. The following tables summarize the key identifiers and calculated properties. Researchers should determine experimental values for properties such as melting point, boiling point, and density upon synthesis and purification.

Table 1: Compound Identification and Properties

Property	Value
CAS Number	138139-14-7
Molecular Formula	C ₁₀ H ₁₁ BrO ₃
Molecular Weight	259.11 g/mol [1]
IUPAC Name	ethyl 2-(3-bromophenoxy)acetate
Appearance	Expected to be a colorless to light yellow liquid or low-melting solid
Storage	Store in a cool, dry place, sealed from moisture and air

Synthesis via Williamson Ether Synthesis

The most direct and common method for the preparation of **Ethyl 2-(3-bromophenoxy)acetate** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, such as ethyl bromoacetate, by the phenoxide generated from 3-bromophenol. The reaction proceeds via an S_N2 mechanism.

General Reaction Scheme

The image you are requesting does not exist or is no longer available.

imgur.com

*Caption: Reaction scheme for the synthesis of **Ethyl 2-(3-bromophenoxy)acetate** from 3-bromophenol and ethyl bromoacetate.*

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and ethyl bromoacetate.[\[2\]](#)

Materials:

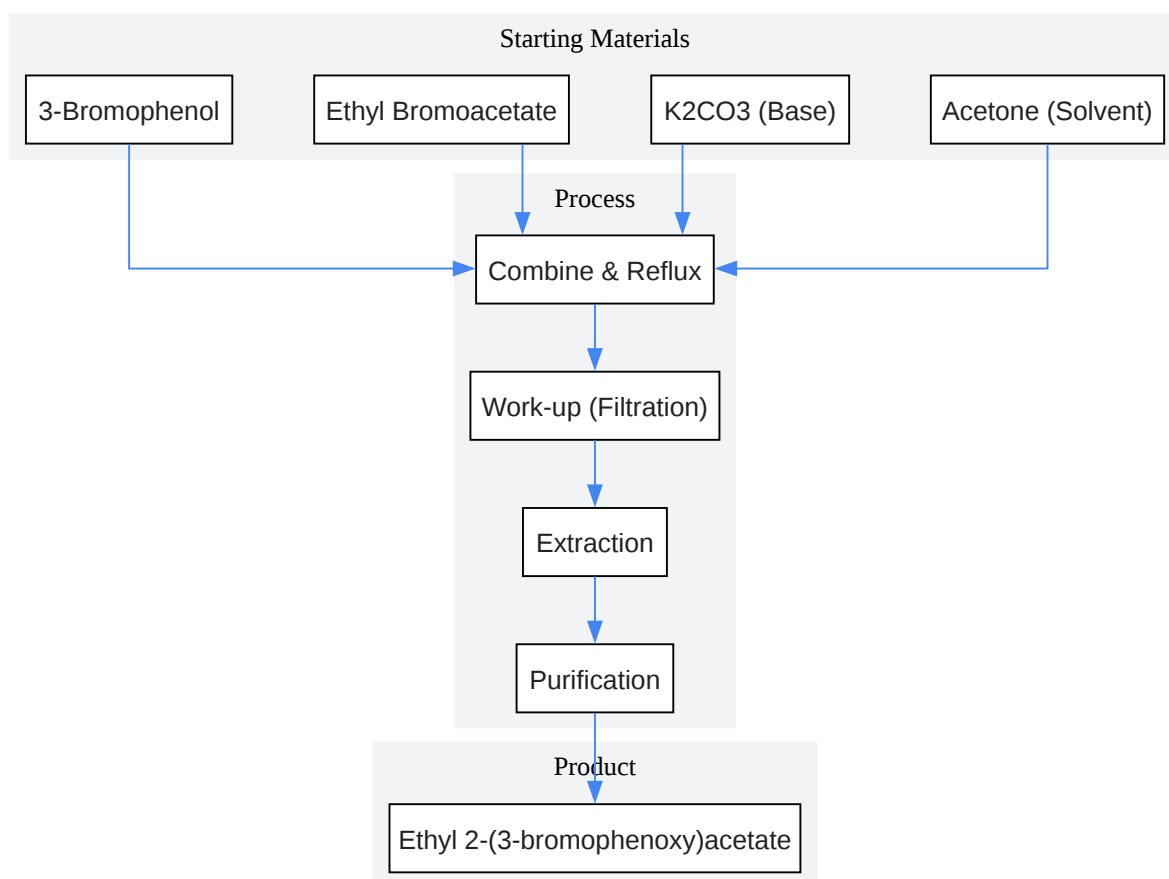
- 3-Bromophenol
- Ethyl bromoacetate
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Acetone
- Ethyl acetate (for extraction)
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
- Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

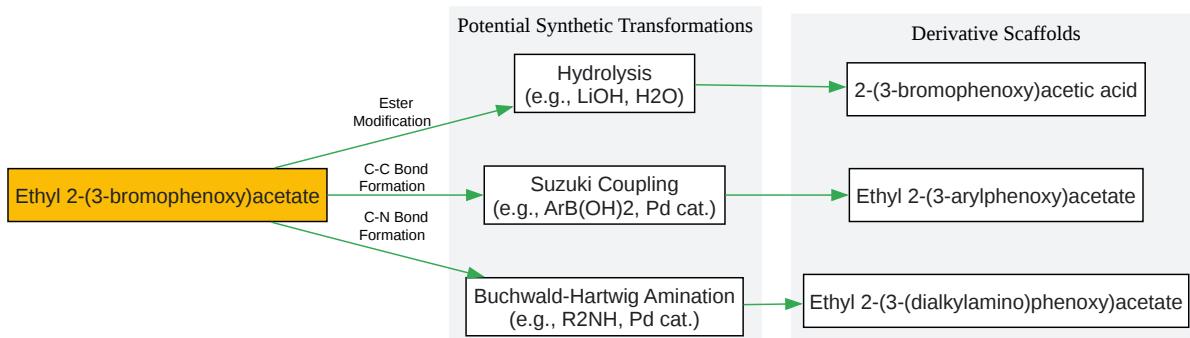
- Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 8-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.
- Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
- Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with a saturated brine solution (1x).
- Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **Ethyl 2-(3-bromophenoxy)acetate** by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Research and Drug Development


Ethyl 2-(3-bromophenoxy)acetate is a valuable intermediate in organic synthesis. Its bifunctional nature—an ester that can be hydrolyzed or transesterified and an aryl bromide that can participate in cross-coupling reactions—allows for the construction of more complex molecules.

- Scaffold for Heterocyclic Synthesis: The phenoxyacetic acid moiety is a core structure in various biologically active compounds.^[3] This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form heterocyclic systems of medicinal interest.
- Intermediate for Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a synthetic handle for introducing molecular diversity. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination,

enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is a crucial strategy in modern drug discovery for creating libraries of compounds for biological screening.


Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the potential synthetic utility of the target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson Ether Synthesis of **Ethyl 2-(3-bromophenoxy)acetate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- To cite this document: BenchChem. [CAS number and molecular structure of Ethyl 2-(3-bromophenoxy)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b161087#cas-number-and-molecular-structure-of-ethyl-2-\(3-bromophenoxy\)acetate](https://www.benchchem.com/product/b161087#cas-number-and-molecular-structure-of-ethyl-2-(3-bromophenoxy)acetate)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com